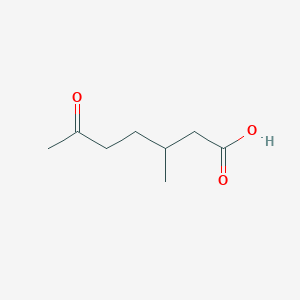3-methyl-6-oxoheptanoic acid
CAS No.: 67135-96-0
Cat. No.: VC12010777
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67135-96-0 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | 3-methyl-6-oxoheptanoic acid |
| Standard InChI | InChI=1S/C8H14O3/c1-6(5-8(10)11)3-4-7(2)9/h6H,3-5H2,1-2H3,(H,10,11) |
| Standard InChI Key | BHXGHANBRHMKPN-UHFFFAOYSA-N |
| SMILES | CC(CCC(=O)C)CC(=O)O |
| Canonical SMILES | CC(CCC(=O)C)CC(=O)O |
Introduction
Structural and Molecular Properties
Molecular Architecture
3-Methyl-6-oxoheptanoic acid belongs to the class of substituted heptanoic acids. Its IUPAC name derives from a seven-carbon chain (heptanoic acid) with a ketone group at the sixth carbon and a methyl branch at the third carbon. The molecular formula C₈H₁₄O₃ reflects these substitutions, yielding a molar mass of 158.19 g/mol. Key structural features include:
-
Carboxylic acid group: Provides acidity (pKa ≈ 4.5–5.0) and participation in condensation reactions.
-
Ketone group: Enables nucleophilic additions and redox transformations.
-
Methyl branch: Enhances steric effects, influencing reaction kinetics and solubility.
The compound’s planar ketone and tetrahedral methyl group create a stereoelectronic profile distinct from linear carboxylic acids like adipic acid .
Synthesis and Industrial Production
Oxidation of Alicyclic Precursors
A patented method for synthesizing carboxylic acids involves oxidizing alicyclic ketones or alcohols using hydrogen peroxide (H₂O₂) and tungsten-based catalysts . While the patent focuses on cyclohexanone-to-adipic acid conversion, analogous conditions could apply to 3-methyl-6-oxoheptanoic acid:
Proposed Synthesis Pathway:
-
Precursor Selection: Use a methyl-substituted cyclic ketone (e.g., 3-methylcyclohexanone).
-
Oxidation: React with 3–30 equivalents of H₂O₂ in a biphasic system (aqueous H₂O₂ + oily ketone).
-
Catalysis: Tungstic acid (H₂WO₄) or sodium tungstate (Na₂WO₄) at 50–100°C facilitates ketone cleavage.
-
Isolation: Acidify the mixture to precipitate the carboxylic acid.
Table 1: Hypothetical Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Tungstic acid (0.01–10 mol%) |
| Temperature | 70–90°C |
| H₂O₂ Equivalents | 5–8 |
| Reaction Time | 6–12 hours |
This method avoids polar solvents, simplifying purification and reducing environmental impact .
Alternative Routes
-
Ester Hydrolysis: Saponification of methyl 3-methyl-6-oxoheptanoate under acidic or basic conditions.
-
Biocatalytic Approaches: Microbial oxidation of branched alkanes using engineered Pseudomonas strains (theoretical).
Chemical Reactivity and Functionalization
Redox Transformations
The ketone group undergoes predictable reactions:
-
Reduction: Sodium borohydride (NaBH₄) converts the ketone to a secondary alcohol, yielding 3-methyl-6-hydroxyheptanoic acid.
-
Oxidation: Strong oxidizers (e.g., KMnO₄) could further oxidize the ketone to a dicarboxylic acid, though steric hindrance may limit efficacy.
Condensation Reactions
The carboxylic acid participates in esterification and amide formation. For example, refluxing with ethanol and H₂SO₄ produces ethyl 3-methyl-6-oxoheptanoate, a potential plasticizer precursor.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s branched structure mimics bioactive molecules, making it a candidate for:
-
Antibiotic Synthesis: Analogous to penicillin side-chain modifications using 6-oxoheptanoic acid derivatives .
-
Prodrug Design: Ester derivatives for controlled drug release.
Polymer Chemistry
Incorporating 3-methyl-6-oxoheptanoic acid into polyesters could enhance thermal stability due to methyl branching. For instance, copolymerization with ethylene glycol may yield resins with higher glass transition temperatures ().
Comparison with Structural Analogs
Table 2: Functional Comparison with Related Carboxylic Acids
| Compound | Structure | Key Differences |
|---|---|---|
| Adipic acid | HOOC-(CH₂)₄-COOH | Linear, no ketone or branching |
| 6-Oxoheptanoic acid | HOOC-(CH₂)₃-CO-CH₃ | Lacks methyl branch at C3 |
| 3-Methylglutaric acid | HOOC-CH(CH₃)-CH₂-COOH | Shorter chain, no ketone |
The methyl and ketone groups in 3-methyl-6-oxoheptanoic acid confer distinct solubility and reactivity compared to these analogs.
Future Research Directions
-
Catalytic Optimization: Screening transition-metal catalysts (e.g., Mn, Fe) to improve oxidation efficiency.
-
Biomedical Studies: Evaluating antimicrobial activity of derivatives.
-
Polymer Characterization: Synthesizing copolymers to assess mechanical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume